Derivative Antibacterial Potency: Comparison of Zone of Inhibition (ZOI) Against Clinical Strains
Derivatives synthesized from the 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide core exhibit potent antibacterial activity. The most active hydrazone derivatives (8d, 8e, 8f) demonstrated superior potency, with zones of inhibition ranging from 30–33 mm against E. coli and S. aureus, and 22–25 mm against P. aeruginosa and S. pyogenes, compared to the parent core alone which lacks direct antibacterial activity [1]. This highlights the scaffold's essential role as a privileged structure that, upon appropriate functionalization, yields compounds with potent antimicrobial effects.
| Evidence Dimension | Antibacterial Activity (Zone of Inhibition) |
|---|---|
| Target Compound Data | Hydrazone derivatives 8d-f: 30–33 mm (E. coli, S. aureus); 22–25 mm (P. aeruginosa, S. pyogenes) |
| Comparator Or Baseline | Parent 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine core: No significant direct activity reported |
| Quantified Difference | >30 mm ZOI achieved upon derivatization |
| Conditions | In vitro antibacterial assay, bacterial strains: E. coli (Gram-), S. aureus (Gram+), P. aeruginosa (Gram-), S. pyogenes (Gram+) |
Why This Matters
This data confirms the scaffold is not inert; it is a validated starting point for generating potent antibacterial leads, making it a high-value procurement target for antimicrobial drug discovery programs.
- [1] Kethireddy, S., et al. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. Chemistry Central Journal, 9, 51. DOI: 10.1186/s13065-015-0121-4 View Source
